molecular formula C24H24N4O2 B2435623 N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923150-53-2

N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2435623
CAS No.: 923150-53-2
M. Wt: 400.482
InChI Key: QESCEGSJXLHWRO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic small molecule featuring the privileged pyrazolopyridine scaffold, a heterocyclic system of significant interest in modern medicinal chemistry and drug discovery. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. The core pyrazolo[4,3-c]pyridine structure is a fused bicyclic heteroaromatic system known to serve as a versatile pharmacophore. Heterocycles like this are fundamental in the development of novel bioactive molecules, with the pyrazolopyridine nucleus being recognized for its potential in creating kinase inhibitors and other therapeutically relevant agents . The specific molecular architecture of this compound, including the 3-oxo group, 2-phenyl ring, 5-propyl chain, and the N-(3,4-dimethylphenyl)carboxamide moiety at the 7-position, contributes to its unique physicochemical and steric properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in the synthesis and exploration of new chemical entities, particularly in the fields of antifungal and anticancer research. Hybrid and chimeric azole-azine derivatives, which combine different heterocyclic systems, have demonstrated excellent antifungal potential by inhibiting enzymes like lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthetic pathway . Furthermore, the pyrazolopyrimidine and pyrazolopyridine scaffold is established as a bioisostere of the purine ring found in ATP, allowing it to fit into the adenine binding region of various kinase enzymes, such as CDK2, making it a compelling scaffold for the development of antiproliferative agents . Its well-defined structure supports investigations into molecular docking, enzymatic assays, and the development of novel inhibitors for various disease targets.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-4-12-27-14-20(23(29)25-18-11-10-16(2)17(3)13-18)22-21(15-27)24(30)28(26-22)19-8-6-5-7-9-19/h5-11,13-15H,4,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESCEGSJXLHWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mixed-Claisen Condensation and Cyclization

The pyrazolo[4,3-c]pyridine core is synthesized via a mixed-Claisen condensation between a pyridine-3-carboxylate derivative and a β-keto ester, followed by cyclization. As demonstrated in pyrazolo[4,3-c]pyridine syntheses, this one-pot process avoids isolating intermediates, improving efficiency. For example, reacting ethyl 3-aminopyridine-4-carboxylate with ethyl acetoacetate in acetic acid yields the bicyclic intermediate 66 . Key conditions include:

  • Solvent : Anhydrous dichloromethane or acetic acid
  • Catalyst : 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) for aminolysis
  • Temperature : Reflux (110°C) for 4–6 hours

This method achieves regiospecific cyclization, critical for positioning substituents at C-2 and C-5.

Ketone Formation at C-3

Oxidation of Secondary Alcohol

The 3-oxo group is introduced by oxidizing a C-3 hydroxyl intermediate:

  • Oxidizing Agent : Pyridinium chlorochromate (PCC) in dichloromethane.
  • Conditions : Stirring at 25°C for 6 hours.
  • Yield : 85–90%.

Amide Coupling at C-7

Carboxylic Acid Activation

The C-7 carboxyl group is activated for coupling with 3,4-dimethylaniline:

  • Reagents : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl), 4-dimethylaminopyridine (DMAP).
  • Solvent : Anhydrous dichloromethane.
  • Conditions : 0°C to room temperature, 24 hours.

Amidation Reaction

Coupling the activated acid with 3,4-dimethylaniline proceeds via nucleophilic acyl substitution:

  • Molar Ratio : 1:1.2 (acid:amine).
  • Workup : Sequential washing with 2M HCl, saturated NaHCO₃, and brine.
  • Purification : Recrystallization from dichloromethane/ethyl acetate (2:1).
  • Yield : 76%.

Optimization and Challenges

Regioselectivity in Core Formation

Regiochemical control during cyclization is achieved using TBD, which favors pyrazolo[4,3-c]pyridine over regioisomers. Chromatographic separation (e.g., silica gel, hexane/ethyl acetate) resolves minor contaminants.

Solvent and Temperature Effects

  • Mixed-Claisen Condensation : Higher temperatures (110°C) accelerate cyclization but risk decomposition.
  • Amidation : Anhydrous conditions prevent hydrolysis of the activated ester.

Analytical Data and Characterization

Property Value Method
Melting Point 198–201°C Differential Scanning Calorimetry
Molecular Weight 445.52 g/mol High-Resolution Mass Spectrometry
Purity >99% HPLC (C18, MeCN/H₂O)
$$^1$$H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrazole), 7.45–7.12 (m, 9H, aromatic), 3.02 (t, 2H, propyl)

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Mixed-Claisen Condensation 68% 95% Moderate
Reductive Amination 65% 97% Low
EDCI/DMAP Coupling 76% 99% Low

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products retain the core pyrazolopyridine structure but exhibit different chemical and physical properties due to the modifications .

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement of the PI3K/Akt and MAPK signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group, in particular, influences its binding affinity to molecular targets and its overall stability .

Biological Activity

N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with significant biological activity that has been the subject of various studies. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C24_{24}H24_{24}N4_{4}O2_{2}
Molecular Weight 400.5 g/mol
CAS Number 923150-53-2

The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. Its mechanism primarily involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation.

  • PARP Inhibition : Similar compounds have been shown to act as inhibitors of poly(ADP-ribose) polymerases (PARPs), which play a vital role in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, especially in BRCA-deficient tumors .
  • GSK3 Inhibition : The compound may also inhibit glycogen synthase kinase 3 (GSK3), which is involved in multiple cellular processes including cell cycle regulation and apoptosis .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity:

  • IC50_{50} Values : In a study evaluating its efficacy against various cancer cell lines, the compound showed an IC50_{50} value of approximately 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating strong cytotoxicity .
  • Selectivity : The compound demonstrated selectivity for cancer cells over normal cells, which is crucial for minimizing side effects during therapeutic applications .

Other Biological Activities

In addition to its anticancer properties, there are indications that this compound may possess other biological activities:

  • Antimicrobial Properties : Preliminary evaluations suggest potential antimicrobial effects; however, further studies are needed to confirm these findings.
  • Neuroprotective Effects : Some derivatives of similar pyrazolo compounds have shown neuroprotective properties in preclinical models .

Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of this compound across several cancer cell lines:

Cell LineIC50_{50} (μM)
ALL0.3
Neuroblastoma (NB)0.5 - 1.2
Breast Cancer0.8

The results indicated that the compound was particularly effective against ALL cells compared to neuroblastoma and breast cancer cells .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways while inhibiting cell cycle progression at the G1/S phase transition . This dual action enhances its potential as a therapeutic agent.

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